molecular formula C17H13Cl2N3 B6347575 4-(3,4-Dichlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine CAS No. 1354926-72-9

4-(3,4-Dichlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine

Cat. No.: B6347575
CAS No.: 1354926-72-9
M. Wt: 330.2 g/mol
InChI Key: LNAQRHWHGFDIMI-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine is a heterocyclic aromatic compound that belongs to the pyrimidine class This compound is characterized by the presence of two aromatic rings, one of which is substituted with dichlorophenyl and the other with methylphenyl The pyrimidine ring is a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzaldehyde and 4-methylbenzaldehyde.

    Condensation Reaction: The aldehydes undergo a condensation reaction with guanidine to form the corresponding pyrimidine derivative.

    Cyclization: The intermediate product is then cyclized under acidic or basic conditions to form the pyrimidine ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.

    Automated Systems: Automated systems are used for the addition of reagents and monitoring of reaction progress.

    Purification: Industrial purification methods may include distillation, crystallization, and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation Products: N-oxides and other oxidized derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4-(3,4-Dichlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Material Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine involves:

    Molecular Targets: The compound targets specific enzymes and receptors in biological systems.

    Pathways: It interferes with cellular pathways such as signal transduction, DNA replication, and protein synthesis.

    Binding: The compound binds to active sites of enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Dichlorophenyl)-6-phenylpyrimidin-2-amine: Similar structure but lacks the methyl group on the phenyl ring.

    4-(4-Methylphenyl)-6-phenylpyrimidin-2-amine: Similar structure but lacks the dichlorophenyl group.

    4-Phenyl-6-(4-methylphenyl)pyrimidin-2-amine: Similar structure but lacks the dichlorophenyl group.

Uniqueness

4-(3,4-Dichlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine is unique due to the presence of both dichlorophenyl and methylphenyl groups, which contribute to its distinct chemical and biological properties. This combination of substituents enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3/c1-10-2-4-11(5-3-10)15-9-16(22-17(20)21-15)12-6-7-13(18)14(19)8-12/h2-9H,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNAQRHWHGFDIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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